molecular formula C18H22N4O7 B11426965 dimethyl 1-{1-[(2,5-dimethoxyphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate

dimethyl 1-{1-[(2,5-dimethoxyphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11426965
M. Wt: 406.4 g/mol
InChI Key: QOXGDDCOMHCPIS-UHFFFAOYSA-N
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Description

Dimethyl 1-{1-[(2,5-dimethoxyphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a common motif in medicinal chemistry, and a dimethoxyphenyl group, which is often associated with bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-{1-[(2,5-dimethoxyphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) salts under mild conditions.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the triazole intermediate with a 2,5-dimethoxyaniline derivative. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Formation of the Oxobutan-2-yl Group: This step involves the acylation of the amine group with a suitable acyl chloride, such as butanoyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using hydrogenation or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or reduced aromatic compounds.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in click chemistry, facilitating the creation of diverse chemical libraries.

Biology

In biological research, the compound’s structure suggests potential as a bioactive molecule. The dimethoxyphenyl group is known for its presence in various natural products with biological activity, making this compound a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. The triazole ring is a common feature in many pharmaceuticals, suggesting possible applications in the treatment of diseases such as cancer or infections.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dimethyl 1-{1-[(2,5-dimethoxyphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring may also participate in coordination with metal ions, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of dimethyl 1-{1-[(2,5-dimethoxyphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both the triazole ring and the dimethoxyphenyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H22N4O7

Molecular Weight

406.4 g/mol

IUPAC Name

dimethyl 1-[1-(2,5-dimethoxyanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C18H22N4O7/c1-6-12(16(23)19-11-9-10(26-2)7-8-13(11)27-3)22-15(18(25)29-5)14(20-21-22)17(24)28-4/h7-9,12H,6H2,1-5H3,(H,19,23)

InChI Key

QOXGDDCOMHCPIS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)OC)OC)N2C(=C(N=N2)C(=O)OC)C(=O)OC

Origin of Product

United States

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